

A Comprehensive Technical Guide to Ammonium Metatungstate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ammonium metatungstate hydrate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Ammonium Metatungstate (AMT) Hydrate, a versatile tungsten compound with significant applications in catalysis, materials science, and emerging biomedical fields. This document details its chemical identity, physical and chemical properties, and provides detailed experimental protocols for its synthesis and use in catalyst and nanoparticle preparation.

Chemical Identification and Synonyms

Ammonium metatungstate is a complex inorganic salt, classified as a polyoxometalate. It is a key precursor for the production of high-purity tungsten oxides, tungsten metal powders, and various catalysts.

• Chemical Name: Ammonium metatungstate hydrate

CAS Number: 12333-11-8[1][2]

• EC Number: 234-733-4

Linear Formula: (NH₄)₆H₂W₁₂O₄₀ · xH₂O

Synonyms: Ammonium tungsten oxide hydrate, Hexaammonium wolframate hydrate, AMT,
 Tungstic acid hexaammonium salt[1]



Quantitative Data

The physical and chemical properties of **ammonium metatungstate hydrate** are summarized in the table below. These properties can vary slightly depending on the degree of hydration and the specific manufacturing process.

Property	Value	References
Molecular Weight	2956.30 g/mol (anhydrous basis)	[1]
Appearance	White crystalline powder	
Melting Point	100 °C (decomposes)	[2]
WO₃ Content	≥85% to ≥99.0%	
Solubility in Water	0.1 g/mL, clear, colorless solution	[2]
pH (2% Solution)	1.5 - 3.0	
Impurities (Trace Metals Basis)	≤150.0 ppm	[1]
Water-Insoluble Matter	≤0.005%	

Impurity Profile (Typical Maximum Values)



Element	Max Concentration (mg/kg)	
Ca	≤10	
Cd	≤5	
Со	≤10	
Cu	≤5	
Fe	≤5	
К	≤10	
Na	≤10	
Ni	≤5	
Pb	≤5	
Zn	≤10	
(Data sourced from representative technical data sheets[2])		

Experimental Protocols

Ammonium metatungstate hydrate is primarily used as a precursor. Below are detailed protocols for its own synthesis and its application in preparing advanced materials relevant to research and development.

Synthesis of Ammonium Metatungstate from Ammonium Paratungstate

This protocol describes a common laboratory-scale method for converting the less soluble Ammonium Paratungstate (APT) into the highly soluble Ammonium Metatungstate (AMT).[3]

Methodology:

• Slurry Preparation: Prepare a slurry of Ammonium Paratungstate (APT) in deionized water. The solid-to-liquid ratio should be controlled, for example, between 1:3 and 1:4.

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- Acidification: Heat the slurry to between 80-95°C with constant stirring. Slowly add dilute
 nitric acid to adjust the pH to a range of 2.0-3.5. This acidification step is crucial for the
 conversion of the paratungstate anion to the metatungstate anion.[3]
- Reaction: Maintain the temperature and pH for approximately 4 hours with continuous stirring to ensure complete conversion.
- Concentration & Purification: After the reaction, filter the solution to remove any insoluble impurities. The resulting clear AMT solution can then be concentrated by heating to a relative density of 1.5-2.0.
- Crystallization: Cool the concentrated solution to induce crystallization. The crystals can be further purified by washing with ethanol.
- Drying: Dry the final crystalline product in an oven at 80°C.





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Fig 1. Workflow for the synthesis of Ammonium Metatungstate (AMT).

Preparation of NiW Hydrodesulfurization (HDS) Catalyst

This protocol details the preparation of a Nickel-Tungsten (NiW) catalyst on a mesoporous silica (MCM-41) support, a common application in petrochemistry for removing sulfur from fuels. Ammonium metatungstate serves as the tungsten precursor.

Methodology:

- Support Preparation: Synthesize or procure MCM-41 mesoporous silica, which will serve as the catalyst support.
- Tungsten Impregnation (Pore-Filling Method):
 - Prepare an aqueous solution of **ammonium metatungstate hydrate**. The concentration should be calculated to achieve a final tungsten loading of 15 wt.% on the support.
 - Add the MCM-41 support to the tungsten precursor solution.
 - Stir the mixture vigorously at room temperature for 2 hours, followed by aging for 24 hours without stirring.
- Drying and Calcination (Step 1):
 - Dry the tungsten-impregnated support at 110°C for 2 hours.
 - Calcine the dried material in a furnace at 550°C for 4 hours with a controlled heating ramp (e.g., 2°C/min). Let it cool to room temperature.
- Nickel Impregnation:
 - Prepare an aqueous solution of nickel nitrate hexahydrate [Ni(NO₃)₂·6H₂O]. The concentration should be calculated to achieve a final nickel loading of 3 wt.%.
 - Impregnate the calcined W/MCM-41 material with the nickel solution using the same porefilling method (stir for 2h, age for 24h).
- Drying and Calcination (Step 2):

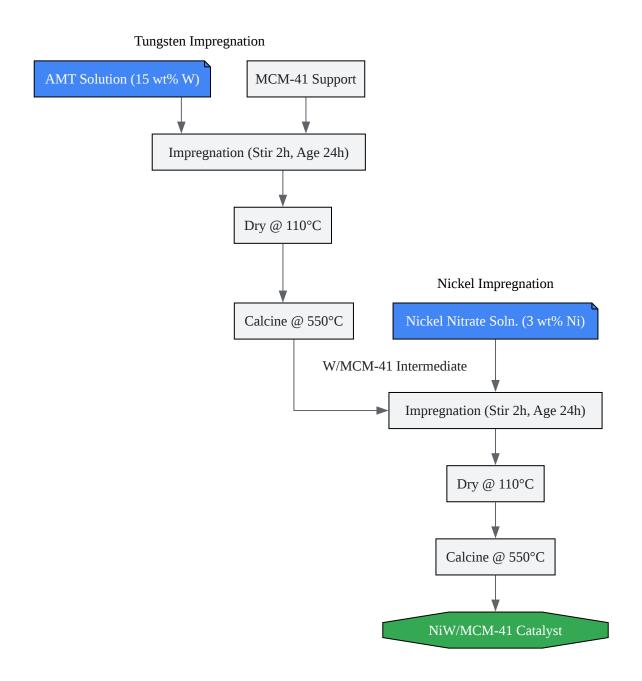
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- Repeat the drying (110°C for 2h) and calcination (550°C for 4h) steps to obtain the final NiW/MCM-41 catalyst.
- Storage: Store the final catalyst under an inert atmosphere (e.g., argon) to prevent premature oxidation.[4]





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Fig 2. Workflow for preparing a NiW HDS catalyst.

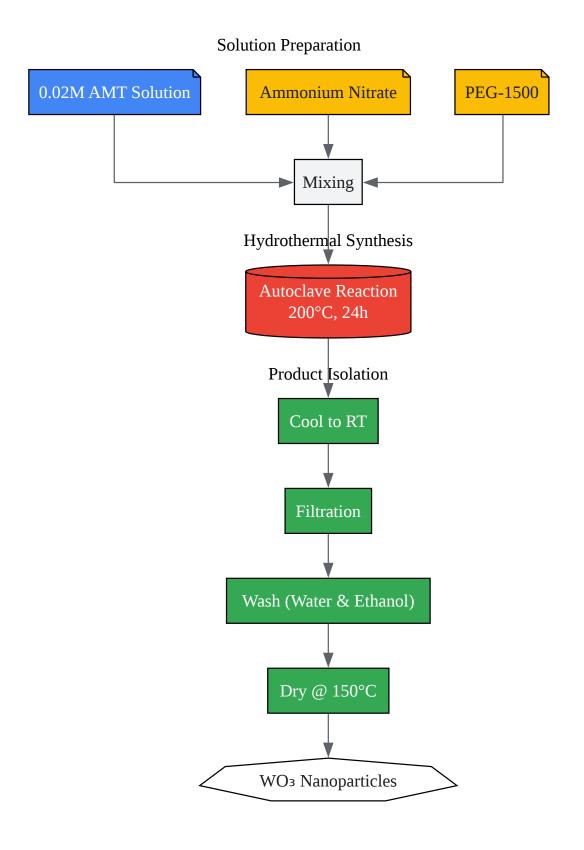
Hydrothermal Synthesis of Tungsten Oxide (WO₃) Nanoparticles

This protocol describes the synthesis of hexagonal tungsten oxide (h-WO₃) nanoparticles, which have applications in photocatalysis, gas sensing, and cancer photothermal therapy.[5][6]

Methodology:

- Precursor Solution: Prepare a 0.02 M aqueous solution of ammonium metatungstate hydrate.
- Additive Introduction: To the precursor solution, add an equimolar amount of a nitrate source, such as ammonium nitrate (NH₄NO₃). Additionally, introduce a surfactant/capping agent like Polyethylene Glycol (PEG-1500) to control particle growth and prevent aggregation.[6]
- Hydrothermal Reaction:
 - Transfer the final solution into a Teflon-lined stainless-steel autoclave.
 - Seal the autoclave and heat it in an oven to 200°C.
 - Maintain the temperature for 24 hours to allow for the hydrothermal synthesis of WO₃
 nanoparticles.[6]
- Product Recovery:
 - After the reaction, allow the autoclave to cool down to room temperature naturally.
 - Separate the resulting solid product by filtration or centrifugation.
- Washing: Wash the collected nanoparticles multiple times with deionized water and then with ethanol to remove any unreacted precursors, ions, and residual PEG.
- Drying: Dry the purified WO₃ nanoparticles in an oven at 150°C for 15 hours.





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Fig 3. Workflow for hydrothermal synthesis of WO₃ nanoparticles.

Applications in Research and Drug Development

While primarily known for its role in catalysis and materials science, compounds derived from ammonium metatungstate are gaining traction in biomedical research. Tungsten oxide (WO₃) nanoparticles, synthesized from AMT, exhibit properties that are being explored for:

- Cancer Photothermal Therapy (PTT): WO₃ nanoparticles demonstrate high near-infrared light absorption and excellent photothermal conversion efficiency. When irradiated, they generate localized heat, leading to the apoptosis of cancer cells.[5]
- Antibacterial Materials: Under visible light, WO₃ nanoparticles can generate reactive oxygen species (ROS), which are effective in killing bacteria and viruses. This makes them candidates for coatings on medical devices and in purification systems.[5]

Further research, particularly involving surface modifications with biocompatible polymers like PEG, aims to enhance the in vivo stability, dispersibility, and targeting capabilities of these nanoparticles for future drug delivery and therapeutic applications.[5]

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Ammonium Metatungstate Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143456#ammonium-metatungstate-hydrate-cas-number-and-synonyms]

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